molecular formula C20H30O3 B13387373 13-[(2S,3R)-3-(Pent-2-en-1-yl)oxiran-2-yl]trideca-5,8,11-trienoic acid

13-[(2S,3R)-3-(Pent-2-en-1-yl)oxiran-2-yl]trideca-5,8,11-trienoic acid

Cat. No.: B13387373
M. Wt: 318.4 g/mol
InChI Key: RGZIXZYRGZWDMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-[(2S,3R)-3-(Pent-2-en-1-yl)oxiran-2-yl]trideca-5,8,11-trienoic acid: is a complex organic compound characterized by its unique structure, which includes an oxirane ring and multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to introduce the desired alkenyl group . The reaction conditions often require careful control of temperature and pH to ensure high yields and enantioselectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 13-[(2S,3R)-3-(Pent-2-en-1-yl)oxiran-2-yl]trideca-5,8,11-trienoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols and alkanes.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to open the oxirane ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, 13-[(2S,3R)-3-(Pent-2-en-1-yl)oxiran-2-yl]trideca-5,8,11-trienoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential role in cellular signaling pathways. Its ability to interact with various biomolecules makes it a subject of interest in the study of metabolic processes.

Medicine: In medicine, the compound is being investigated for its potential therapeutic applications. Its unique chemical properties may make it useful in the development of new drugs and treatments for various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 13-[(2S,3R)-3-(Pent-2-en-1-yl)oxiran-2-yl]trideca-5,8,11-trienoic acid involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, influencing various cellular processes.

Comparison with Similar Compounds

Uniqueness: What sets 13-[(2S,3R)-3-(Pent-2-en-1-yl)oxiran-2-yl]trideca-5,8,11-trienoic acid apart is its specific configuration and the presence of the pent-2-en-1-yl group. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

13-(3-pent-2-enyloxiran-2-yl)trideca-5,8,11-trienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h3-4,6-7,9-10,12-13,18-19H,2,5,8,11,14-17H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZIXZYRGZWDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1C(O1)CC=CCC=CCC=CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.